The Role of BMS-933043 in Th17 Cell Differentiation: A Technical Guide
The Role of BMS-933043 in Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of Bristol Myers Squibb's RORγt inverse agonists, with a focus on the representative compound BMS-986251, on the differentiation of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T cells that play a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor that drives the differentiation of Th17 cells and the production of their signature cytokine, Interleukin-17 (IL-17). Consequently, RORγt has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.
Core Mechanism of Action: RORγt Inverse Agonism
BMS-933043 and related compounds, such as BMS-986251, function as inverse agonists of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits a high level of basal transcriptional activity even in the absence of a natural ligand. BMS RORγt inverse agonists bind to the ligand-binding domain of RORγt and induce a conformational change that promotes the recruitment of corepressors instead of coactivators. This action actively suppresses the transcription of RORγt target genes, most notably IL17A and IL17F.[1][2][3]
The binding of these inverse agonists to RORγt disrupts the stabilization of helix 12 (H12) in the ligand-binding domain, a crucial step for coactivator recruitment. By destabilizing H12, the receptor is shifted towards an inactive conformation, leading to the repression of gene transcription.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the potent and selective RORγt inverse agonist, BMS-986251, which serves as a surrogate for understanding the activity profile of compounds like BMS-933043.
Table 1: In Vitro Potency of BMS-986251 [4]
| Assay | Description | EC50 (nM) |
| RORγt GAL4 Assay | A cell-based reporter assay measuring the inverse agonist activity on a GAL4-RORγt chimeric receptor. | 12 |
| Human Whole Blood IL-17 Assay | Measures the inhibition of IL-17 production in human whole blood stimulated to induce Th17 differentiation. | 24 |
Table 2: Selectivity Profile of BMS-986251 [4]
| Receptor/Enzyme | Assay Type | Activity (EC50/IC50) |
| RORα | GAL4 Reporter Assay | >10 µM |
| RORβ | GAL4 Reporter Assay | >10 µM |
| PXR | Nuclear Receptor Assay | >5 µM |
| LXRα | Nuclear Receptor Assay | >7.5 µM |
| LXRβ | Nuclear Receptor Assay | >7.5 µM |
| Cytochrome P450 (CYPs) | Inhibition Assay | No significant inhibition |
Table 3: In Vivo Efficacy of BMS-986251 in a Mouse Model of Psoriasis [4]
| Model | Endpoint | Result |
| Imiquimod-induced skin inflammation | Ear thickness reduction | Significant reduction in skin thickening |
Key Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation and IL-17A Inhibition Assay
This protocol is designed to assess the potency of RORγt inverse agonists in inhibiting the differentiation of human naive CD4+ T cells into Th17 cells and their subsequent IL-17A production.
1. Isolation of Naive CD4+ T Cells:
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Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
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Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs by negative selection using a commercially available magnetic-activated cell sorting (MACS) kit.
2. Th17 Cell Differentiation:
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Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) overnight at 4°C.
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Wash the plate with sterile PBS.
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Resuspend naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Prepare a Th17 polarizing cytokine cocktail containing anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL), IL-1β (20 ng/mL), IL-6 (50 ng/mL), IL-23 (20 ng/mL), and soluble anti-CD28 antibody (2 µg/mL).
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Prepare serial dilutions of the RORγt inverse agonist (e.g., BMS-986251) in the culture medium.
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Add 50 µL of the compound dilutions to the anti-CD3 coated wells.
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Add 100 µL of the cell suspension (at 1 x 10^6 cells/mL) to each well.
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Add 50 µL of the 2x Th17 polarizing cytokine cocktail to each well.
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Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator.
3. Measurement of IL-17A Secretion:
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After the incubation period, centrifuge the plate and collect the culture supernatants.
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Measure the concentration of IL-17A in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Calculate the EC50 value for the inhibition of IL-17A production.
4. Flow Cytometric Analysis of Th17 Differentiation:
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For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
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Harvest the cells and stain for surface markers (e.g., CD4).
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Fix and permeabilize the cells using a commercial kit.
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Stain for intracellular IL-17A.
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Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Protocol 2: RORγt GAL4 Reporter Gene Assay
This cell-based assay is used to quantify the inverse agonist activity of a compound on the RORγt receptor.
1. Cell Line and Plasmids:
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Use a suitable host cell line, such as HEK293T or Jurkat cells.
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Co-transfect the cells with two plasmids:
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An expression vector encoding a chimeric protein consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt.
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A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
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2. Assay Procedure:
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Plate the transfected cells in a 96-well plate.
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Prepare serial dilutions of the RORγt inverse agonist (e.g., BMS-986251).
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Add the compound dilutions to the cells and incubate for 18-24 hours.
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Lyse the cells and measure the luciferase activity using a luminometer.
3. Data Analysis:
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The inverse agonist activity is determined by the compound's ability to decrease the basal luciferase signal.
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Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Th17 cell differentiation pathway, the mechanism of action of RORγt inverse agonists, and the experimental workflow for their evaluation.
Caption: Th17 Cell Differentiation Signaling Pathway.
Caption: Mechanism of RORγt Inverse Agonism.
Caption: Experimental Workflow for RORγt Inverse Agonist Evaluation.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
